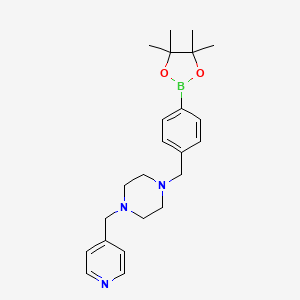
1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine is a useful research compound. Its molecular formula is C23H32BN3O2 and its molecular weight is 393.34. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding Studies
- Compounds structurally similar to 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine have been synthesized and used in receptor binding assays. Such compounds show potential as dopamine D4 receptor ligands, with notable affinity constants, suggesting their potential application in neurological research and drug development (Li Guca, 2014).
Synthesis and Antagonist Activity
- Bicyclic derivatives, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with structural relevance, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. These compounds, through their structure-activity relationships, contribute to the understanding of antagonist activities in various receptors, which could be valuable in developing treatments for conditions involving these receptors (Y. Watanabe et al., 1992).
Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, closely related to the compound , have been synthesized and subjected to docking studies. These studies provide insights into the interaction of such compounds with biological targets, which is crucial for drug design and development (V. Balaraju et al., 2019).
Antineoplastic Applications
- Similar piperazine compounds have been studied for their metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways and main metabolites of such compounds can guide their therapeutic application, particularly in antineoplastic treatments (Aishen Gong et al., 2010).
Intermediate Synthesis for Active Compounds
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds such as crizotinib, highlights the importance of such chemical structures in the synthesis of significant pharmaceuticals (D. Kong et al., 2016).
Crystallography and Structural Studies
- Structural studies, such as X-ray crystallography, have been conducted on similar compounds. These studies provide crucial information about the conformation and arrangement of molecules, which is vital for understanding their chemical behavior and potential applications (C. Kavitha et al., 2014).
Propriétés
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUNOTZVKPOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)
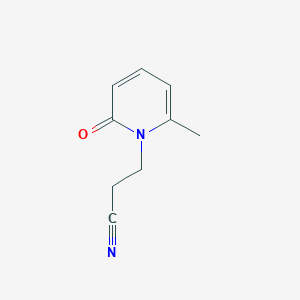
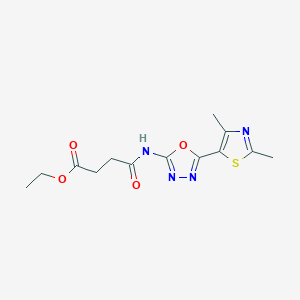
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)
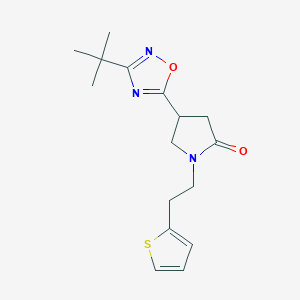
![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)
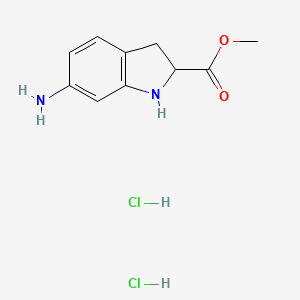

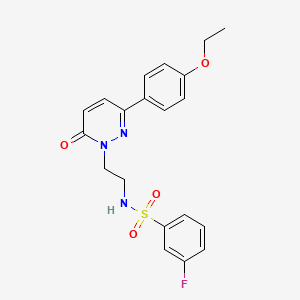
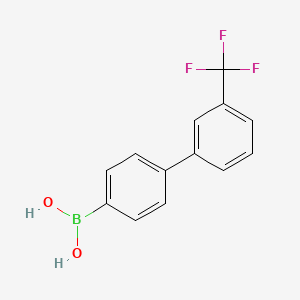
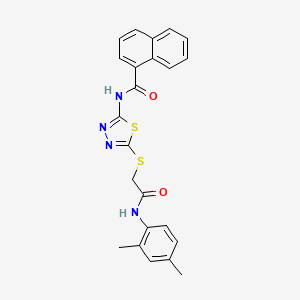
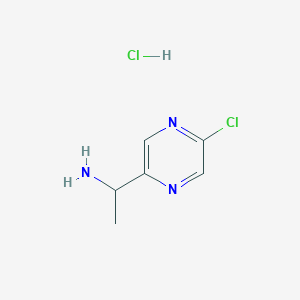
![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591465.png)